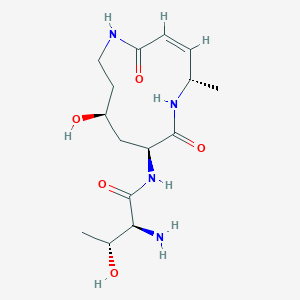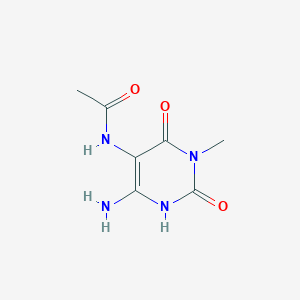
2-Chloro-4,5-difluorobenzoic acid
Vue d'ensemble
Description
2-Chloro-4,5-difluorobenzoic acid (2-CFBA) is an organic compound composed of two chlorine atoms, four fluorine atoms, and a benzoic acid group. It is a colorless crystalline solid that is soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO). 2-CFBA is widely used in scientific research for its unique properties that make it a valuable tool for researchers.
Applications De Recherche Scientifique
Synthesis of Lanthanide Complexes : Tang et al. (2013) used 2-Cl-4,5-difluorobenzoate in the synthesis of lanthanide complexes, which were characterized by elemental analysis, infrared and fluorescent spectra, and X-ray single-crystal diffraction (Tang, Jianjun Zhang, Da-hai Zhang, Ren, Li-Zhen Yan, & Li, 2013).
Construction of Lanthanide Ternary Complexes : Du et al. (2020) reported the use of 2-Chloro-4,5-difluorobenzoic acid in constructing lanthanide ternary complexes with notable structural, thermodynamic, and luminescence properties (Du, Ren, & Jianjun Zhang, 2020).
Biological Material Analysis : Ellman (1959) described the use of this compound in determining sulfhydryl groups in biological materials, including blood (Ellman, 1959).
Spectroscopy Studies : Sundaraganesan, Ilakiamani, & Dominic Joshua (2007) utilized 2-amino-4,5-difluorobenzoic acid in studies focusing on equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).
Synthetic Intermediate in Pharmaceutical Industry : Deng et al. (2015) and Yu et al. (2015) highlighted the value of similar chloro-difluorobenzoic acids as synthetic intermediates with significant applications in the pharmaceutical industry and material science (Deng, Ruwei Shen, Zhimin Zhao, Mei-Xing Yan, & Lixiong Zhang, 2015); (Yu, Wei‐Yi Zhou, Zhengjun Xia, Song Lin, & Zaixin Chen, 2015).
Antiviral and Antimicrobial Applications : 2-Chloro-4-nitrobenzoic acid derivatives have been explored as potential agents for treating infectious diseases like HIV and tuberculosis, showcasing the diverse pharmaceutical applications of these compounds (Crisan et al., 2017); (Oruganti, Sunil Kumar Nechipadappu, Khade, & Trivedi, 2017).
Material Science Research : Catalani, Paio, & Perugini (2010) and Zou, Drach, & Townsend (1997) discussed the potential of chloro-difluorobenzoic acid derivatives in material science research, particularly in the development of stable derivatives for medicinal chemistry (Catalani, Paio, & Perugini, 2010); (Zou, Drach, & Townsend, 1997).
Chemical Synthesis and Drug Discovery : Křupková et al. (2013) and Crosby & Leitis (1969) demonstrated the use of chloro-nitrobenzoic acids in heterocyclic oriented synthesis and photodecomposition studies, vital for drug discovery and environmental research (Křupková, Funk, Soural, & Hlaváč, 2013); (Crosby & Leitis, 1969).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFMLBSNHNWJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353180 | |
| Record name | 2-Chloro-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110877-64-0 | |
| Record name | 2-Chloro-4,5-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110877-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-chloro-4,5-difluorobenzoic acid according to available research?
A: Current research primarily identifies this compound as a "medical intermediate." [] This suggests it serves as a building block in the synthesis of more complex pharmaceutical compounds rather than having a direct medicinal application itself.
Q2: Can you describe the synthesis of this compound?
A: The synthesis of this compound involves a multi-step process starting with ortho-difluorobenzene. [] The steps include:
Q3: What are the reported yields for each step in the synthesis of this compound?
A: The reported yields for the synthesis steps are: []
Q4: How pure is the final this compound product obtained through this synthesis?
A: The described synthesis method yields this compound with a purity exceeding 98%. []
Q5: What analytical techniques are used to characterize this compound and related impurities?
A: Liquid chromatography is mentioned as a technique for determining the presence and quantity of this compound and its related impurities. [] This technique is crucial for assessing the purity of the synthesized compound and identifying any byproducts from the synthesis process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
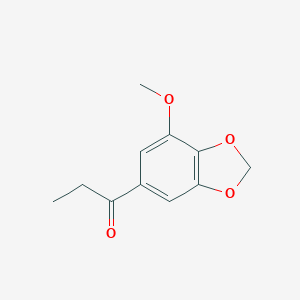
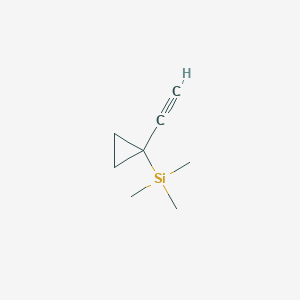
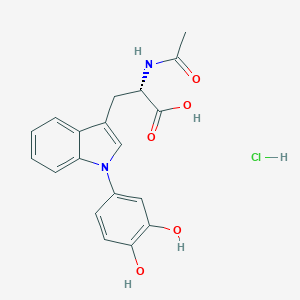
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)

![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
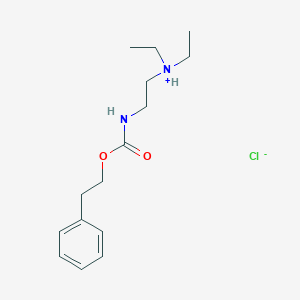
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
